molecular formula C15H16ClN3S B4943328 N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride

N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B4943328
M. Wt: 305.8 g/mol
InChI Key: UKTYWTWHAAZGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential as a kinase inhibitor, which could be useful in the development of new drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes such as kinases, which are involved in various cellular processes such as cell growth and division. By inhibiting these enzymes, the compound could potentially interfere with the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to inhibit the activity of certain enzymes and interfere with various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride in lab experiments is its potential as a kinase inhibitor, which could be useful in the development of new drugs for the treatment of cancer and other diseases. However, one of the limitations is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride. One direction is to further investigate its potential as a kinase inhibitor and develop new drugs based on its structure. Another direction is to study its interactions with other compounds and its potential for use in combination therapy. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves several steps. The starting materials are 6-ethylthieno[2,3-d]pyrimidin-4-amine and benzyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained after purification using various techniques such as recrystallization and column chromatography.

properties

IUPAC Name

N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S.ClH/c1-2-12-8-13-14(17-10-18-15(13)19-12)16-9-11-6-4-3-5-7-11;/h3-8,10H,2,9H2,1H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTYWTWHAAZGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

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